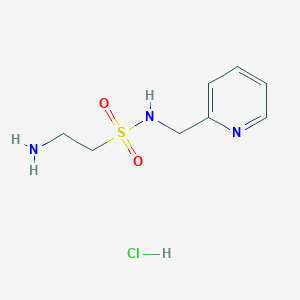
2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular formula of 2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride is C8H14ClN3O2S . Its molecular weight is 237.71 g/mol . The InChI code for this compound is 1S/C7H11N3O2S.ClH/c8-4-6-13(11,12)10-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2,(H,9,10);1H .Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 168-170°C . It is stored at room temperature .Applications De Recherche Scientifique
Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamides, including 2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride, have a broad spectrum of medicinal applications due to their diverse pharmacological properties. These compounds are integral in developing drugs with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The simplicity of synthesizing sulfonamides allows for a wide variety of derivatives, demonstrating a clear structure-activity relationship that is crucial for pharmaceutical advancements. The sulfonamide group, functioning as a non-classical bioisostere, has been observed in molecules with significant antibacterial activities, underscoring its importance in medicinal chemistry for future drug development (Azevedo-Barbosa et al., 2020).
Sulfonamides as Antitumor Agents
Recent patents and literature highlight the role of sulfonamides, including this compound, in the development of antitumor agents. Sulfonamides have been explored for their potential in targeting tumor-associated isoforms of carbonic anhydrases IX and XII, demonstrating significant antitumor activity. This exploration is part of a broader need for novel sulfonamides that can act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, showcasing the compound's versatility in addressing various medical challenges (Carta et al., 2012).
Applications in Antimicrobial Resistance
Sulfonamides, such as this compound, are under continuous investigation for their role in combating antimicrobial resistance. Their presence in the environment, mainly derived from agricultural activities, has sparked concerns over their potential impact on microbial populations and human health. Research suggests that even trace amounts of sulfonamides can lead to shifts in microbial communities, which could pose global health risks. This underscores the importance of understanding the environmental impact of sulfonamides and developing strategies to mitigate their potential hazards (Baran et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Target of Action
The primary targets of 2-amino-N-[(pyridin-2-yl)methyl]ethane-1-sulfonamide hydrochloride are metal ions such as Mn(II) and Fe(II) . These structures contain five nitrogen atoms that can form coordinate bonds with these metal ions .
Mode of Action
The compound interacts with its targets by forming coordinate bonds. An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) . This interaction results in the formation of complexes that are potentially useful agents for targeted delivery of NO to in vivo biological sites .
Biochemical Pathways
The affected pathways involve the endogenous production of nitric oxide (NO). NO is a signaling molecule that is released into the endothelial cells by the action of nitric oxide synthases (NOSs) . It plays important roles in a variety of physiological functions .
Result of Action
The molecular and cellular effects of the compound’s action involve the delivery of NO to biological sites such as tumors . NO can reverse resistance to chemotherapy and radiotherapy, increase tumor response to anticancer drugs, and promote cancer cell death .
Analyse Biochimique
Biochemical Properties
2-Amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase and dihydropteroate synthetase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in the production of essential biomolecules, thereby exerting its therapeutic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving calcium ions and cyclic AMP. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it has been observed to downregulate the expression of genes involved in inflammation and upregulate those associated with apoptosis, thereby promoting cell death in certain cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit enzyme activity. This binding often involves hydrogen bonding and van der Waals interactions, which stabilize the compound-enzyme complex. Additionally, the compound can induce conformational changes in the enzyme structure, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its inhibitory effects on enzymes and cellular processes can persist for several hours to days, depending on the concentration and environmental conditions. These temporal effects are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can either be excreted or further processed by other enzymes. The compound also affects metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the flow of metabolites and impacting overall cellular metabolism .
Propriétés
IUPAC Name |
2-amino-N-(pyridin-2-ylmethyl)ethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S.ClH/c9-4-6-14(12,13)11-7-8-3-1-2-5-10-8;/h1-3,5,11H,4,6-7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGORNKTUNXFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630096-72-8 |
Source


|
| Record name | Ethanesulfonamide, 2-amino-N-(2-pyridinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1380067.png)

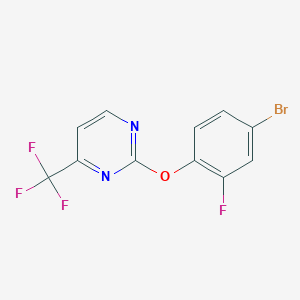
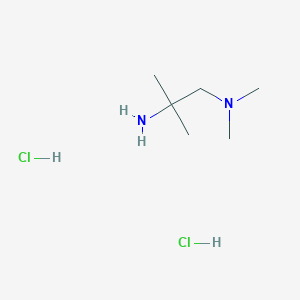
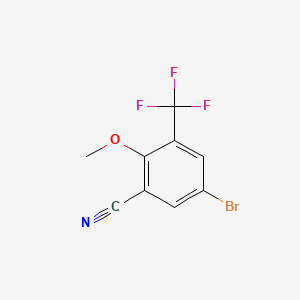

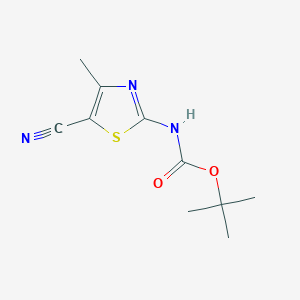
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)

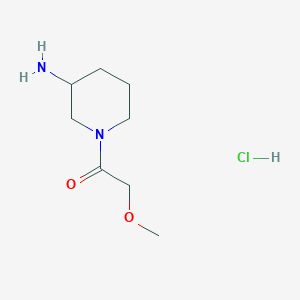
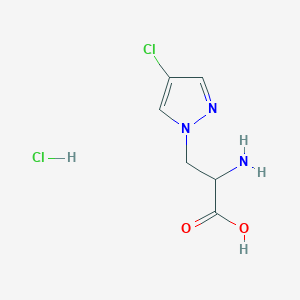

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)
![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)
